Cibacron Blue

Description

Properties

IUPAC Name |

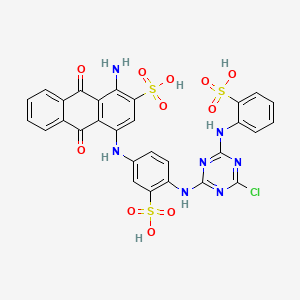

1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCWQPZFAFZLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233085 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84166-13-2 | |

| Record name | Cibacron blue 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084166132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibacron Blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)a mino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10- dioxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the binding mechanism of Cibacron Blue?

An In-Depth Technical Guide to the Binding Mechanism of Cibacron Blue F3G-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound F3G-A is a synthetic, polycyclic aromatic dye originally developed for the textile industry. Its utility in the biochemical and pharmaceutical sciences was discovered serendipitously when it was observed to interact with nucleotide-binding enzymes. This guide provides a detailed examination of the molecular principles governing the interaction of this compound with proteins, its quantitative binding characteristics, and the experimental protocols used to investigate these interactions. The dye's ability to bind a diverse array of proteins is not based on a single mode of interaction but rather a complex combination of electrostatic forces, hydrophobic effects, hydrogen bonding, and structural mimicry of biological cofactors. This versatility has established this compound as an invaluable pseudo-affinity ligand in chromatography for protein purification and as a tool for studying enzyme kinetics and binding.

The Core Binding Mechanism

The interaction between this compound and proteins is a multifaceted phenomenon driven by the dye's unique chemical structure. It comprises a sulfated anthraquinone (B42736) chromophore, a diamino-benzene sulfonate linker, and a reactive chlorotriazine ring. This structure facilitates several types of non-covalent interactions simultaneously.

-

Electrostatic Interactions: this compound is an anionic dye, featuring multiple sulfonate (-SO₃⁻) groups that are negatively charged at neutral pH. These groups readily form strong ionic bonds with positively charged amino acid residues on a protein's surface, such as lysine (B10760008) (Lys), arginine (Arg), and histidine (His).[1] The strength of these interactions is highly dependent on the pH and ionic strength of the buffer; high salt concentrations can disrupt these bonds, a principle widely used for elution in affinity chromatography.[2]

-

Hydrophobic Interactions: The dye possesses extensive flat, aromatic regions, particularly the anthraquinone ring system. These non-polar surfaces can interact favorably with hydrophobic pockets on a protein's surface, driving the exclusion of water molecules and stabilizing the complex.[1] The binding of human fibroblast interferon, for example, is considered primarily hydrophobic as it requires a non-polar solvent like ethylene (B1197577) glycol for elution.[2]

-

Hydrogen Bonding: The triazine ring and various amino groups within the this compound structure can act as hydrogen bond donors and acceptors, forming specific interactions with corresponding residues on the protein.[3]

-

Structural Mimicry of Nucleotides: A key aspect of this compound's binding specificity for certain enzymes is its structural resemblance to nucleotide cofactors like NAD⁺ (Nicotinamide Adenine (B156593) Dinucleotide) and ATP (Adenosine Triphosphate). The dye can fit into the "dinucleotide fold," a common structural motif in dehydrogenases and kinases, by mimicking the conformation of the adenine and ribose moieties.[4] This pseudo-affinity allows it to act as a competitive inhibitor for these enzymes.[5][6][7][8][9]

The relative contribution of each interaction type depends on the specific protein, the binding site topology, and the ambient conditions such as pH and salt concentration.

Caption: Molecular interactions governing this compound-protein binding.

Quantitative Binding Data

The affinity of this compound for various proteins has been quantified using several biophysical techniques. The data, presented below, highlight the variability in binding strength and capacity, which depends on the protein, the matrix to which the dye is immobilized, and the experimental conditions.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants

This table summarizes the measured affinity of this compound for various enzymes. Lower values indicate tighter binding.

| Protein | Type of Constant | Value (µM) | Method / Conditions | Reference |

| Lactate (B86563) Dehydrogenase (LDH) | Kd | 0.29 | Analytical Affinity Chromatography | [10] |

| Rhodanese | Kd | 44 | Analytical Affinity Chromatography | [10] |

| Cyclic Nucleotide Phosphodiesterase | Ki | 0.3 | Enzyme Kinetics (Competitive Inhibition) | [5] |

| (Na⁺/K⁺)-ATPase | Km (apparent) | 2.87 | Enzyme Kinetics | [11] |

| cAMP-dependent Protein Kinase | Kd (approx.) | 100 | Inactivation Kinetics | [12] |

| Human Serum Albumin (HSA) | Kd | Varies | Affinity Gel Electrophoresis | [13] |

Table 2: Adsorption and Binding Capacities

This table shows the amount of a specific protein that can be bound by a volume or mass of this compound-immobilized matrix. This is a critical parameter for preparative affinity chromatography.

| Protein | Matrix | Capacity | Conditions | Reference |

| Human Serum Albumin (HSA) | Blue Sepharose 6 Fast Flow | >18 mg/mL | pH 7.0, 1.5 M KCl | [14][15][16] |

| Human Serum Albumin (HSA) | Blue Sepharose High Performance | ~4 mg/mL | - | |

| Human Serum Albumin (HSA) | Magnetic Silica (B1680970) Particles | 48.6 mg/g | From artificial plasma, pH 5.5 | [17] |

| Human Serum Albumin (HSA) | Magnetic Silica Particles | 34.9 mg/g | From aqueous solution, pH 5.5 | [17] |

| Human Interferon | Poly(HEMA)/CB Cryogels | 38.2 mg/g | pH 6.0 | [18] |

Experimental Protocols

Investigating the binding of this compound to a target protein typically involves a combination of chromatographic and biophysical methods.

Protocol: Protein Purification by this compound Affinity Chromatography

This protocol describes a general workflow for purifying a target protein using a pre-packed this compound column (e.g., HiTrap™ Blue HP).

1. Materials:

-

Column: Pre-packed HiTrap™ Blue HP, 1 mL or 5 mL.

-

Chromatography System: FPLC, AKTA, or manual syringe pump.

-

Binding Buffer: 20 mM Sodium Phosphate (B84403), pH 7.0.

-

Elution Buffer: 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0.

-

Sample: Clarified protein extract (e.g., cell lysate, serum) dialyzed against Binding Buffer.

-

Regeneration Buffer: 0.1 M NaOH.

2. Procedure:

-

System Preparation: Wash the chromatography system pump and lines with filtered, degassed water and then with Binding Buffer.

-

Column Equilibration: Connect the column to the system. Remove air by flushing with water. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a recommended flow rate (e.g., 1 mL/min for a 1 mL column) until the UV (A₂₈₀) baseline is stable.[19]

-

Sample Application: Load the filtered (0.22 or 0.45 µm) sample onto the column at a reduced flow rate (e.g., 0.2-1.0 mL/min for a 1 mL column) to ensure sufficient residence time for binding.[19]

-

Wash: Wash the column with 10-15 CV of Binding Buffer, or until the A₂₈₀ reading returns to baseline, to remove all unbound proteins.

-

Elution: Elute the bound protein using one of the following strategies:

-

Step Elution: Switch the buffer inlet to the Elution Buffer and collect the eluate in fractions. 5 CV is typically sufficient.[19]

-

Gradient Elution: Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. This can help separate proteins with different binding affinities.

-

Specific Elution: If purifying a nucleotide-binding enzyme, a pulse of its natural cofactor (e.g., 5-10 mM NAD⁺ or ATP in Binding Buffer) can be used for specific elution.

-

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool fractions containing the purified protein.

-

Regeneration and Storage: Wash the column with 3-5 CV of Binding Buffer, followed by 3-5 CV of Regeneration Buffer (if needed for stringent cleaning), and finally re-equilibrate with Binding Buffer. For long-term storage, wash with water and then store in 20% ethanol (B145695) at 4°C.[15]

Caption: Workflow for affinity chromatography using a this compound column.

Protocol: Characterization by Difference Spectral Titration

This method quantifies binding by measuring the change in the dye's absorption spectrum upon interaction with a protein. It is particularly useful for determining binding stoichiometry and dissociation constants for enzymes that bind this compound at their active site.[4]

1. Materials:

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Protein Solution: Purified protein of known concentration (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dye Solution: Concentrated stock of this compound F3G-A (e.g., 1 mM) in the same buffer.

2. Procedure:

-

Setup: Place equal volumes (e.g., 1 mL) of the protein solution into both the sample and reference cuvettes.

-

Baseline: Record a baseline spectrum from ~750 nm to 500 nm. The difference in absorbance (ΔA) should be zero.

-

Titration: Add a small, precise aliquot (e.g., 1-2 µL) of the concentrated this compound stock solution to the sample cuvette. Add an identical volume of buffer to the reference cuvette to correct for dilution.

-

Mixing and Measurement: Mix the contents of the cuvettes thoroughly but gently. Allow the system to equilibrate for 2-3 minutes.

-

Record Spectrum: Record the difference spectrum over the same wavelength range. A peak or trough will appear, typically around 660-680 nm, corresponding to the dye-protein complex formation.

-

Repeat: Continue the titration (steps 3-5) with successive additions of the dye until the change in ΔA per addition becomes constant, indicating saturation of the binding sites.

-

Data Analysis: Plot the ΔA at the peak wavelength against the total concentration of this compound. The resulting saturation curve can be fitted to a binding isotherm model (e.g., a single-site binding model) to calculate the dissociation constant (Kd) and the stoichiometry (n) of the interaction.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.

1. Materials:

-

ITC Instrument: (e.g., MicroCal PEAQ-ITC).

-

Cell Sample: Purified protein (e.g., 10-20 µM) in ITC buffer.

-

Syringe Ligand: this compound (e.g., 100-200 µM) in the exact same ITC buffer.

-

ITC Buffer: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended. Both protein and dye solutions must be exhaustively dialyzed against this buffer to minimize heats of dilution.

2. Procedure:

-

Sample Preparation: Prepare protein and dye solutions. Determine concentrations accurately. Degas both solutions immediately before the experiment to prevent air bubbles.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and injection syringe.

-

Loading: Load the protein solution into the sample cell (~200-300 µL) and the this compound solution into the injection syringe (~40-50 µL).

-

Equilibration: Allow the system to thermally equilibrate until a stable baseline is achieved.

-

Titration: Program the instrument to perform a series of small injections (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each) of the dye into the protein solution, with sufficient spacing between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting the dye solution into the buffer alone to measure the heat of dilution.

-

Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. After subtracting the heat of dilution, the resulting data are plotted as kcal/mol vs. molar ratio (dye/protein). This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters Kd, n, ΔH, and ΔS.

Conceptual Models

Caption: this compound mimics natural cofactors like NAD⁺ to bind enzymes.

Conclusion

The binding of this compound F3G-A to proteins is a powerful and versatile interaction exploited across numerous biochemical applications. Its mechanism is a composite of electrostatic, hydrophobic, and hydrogen-bonding forces, further enhanced by the dye's ability to act as a structural mimic of essential biological cofactors. This complex binding nature allows it to interact with a broad range of proteins, yet with a degree of specificity that can be modulated by experimental conditions like pH and ionic strength. Understanding these core principles and the quantitative methods used to characterize them is essential for researchers aiming to leverage this unique molecular tool for protein purification, enzymatic analysis, and the development of novel biotherapeutics.

References

- 1. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 2. Binding of human interferons to immobolized this compound F3GA: The nature of molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of this compound F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The specific interaction of Cibacron and related dyes with cyclic nucleotide phosphodiesterase and lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of this compound F3GA on phosphoglycerate kinase of Lactobacillus plantarum and phosphoglycerate mutase of Leuconostoc dextranicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complications encountered using this compound F3G-A as a ligand for affinity precipitation of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of specific interactions of coenzymes, regulatory nucleotides and this compound with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adenosine cyclic 3',5'-monophosphate dependent protein kinase: active site directed inhibition by this compound F3GA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of ligand presaturation on the interaction of serum albumins with an immobilized this compound 3G-A studied by affinity gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 15. storage.by.prom.st [storage.by.prom.st]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. This compound F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of human interferon adsorption performance of this compound F3GA attached cryogels and interferon purification by using FPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Removal of Albumin Using Blue Sepharose® Chromatography Media [sigmaaldrich.com]

A Serendipitous Discovery: How a Textile Dye Revolutionized Protein Purification

An In-depth Technical Guide on the History and Discovery of Cibacron Blue in Chromatography for Researchers, Scientists, and Drug Development Professionals.

From the vibrant hues of the textile industry to the sterile environment of the research laboratory, the journey of this compound F3G-A is a compelling narrative of scientific serendipity. Initially synthesized as a reactive blue dye for fabrics, its unique chemical structure inadvertently held the key to a revolutionary technique in protein purification: dye-ligand affinity chromatography. This guide delves into the history of this remarkable discovery, the fundamental principles of its application, and the experimental protocols that laid the groundwork for its widespread use in research and drug development.

From Textile Dye to Affinity Ligand: A Fortuitous Observation

The story of this compound in chromatography begins not with the dye itself, but with a high molecular weight conjugate called Blue Dextran (B179266). In the mid-20th century, Blue Dextran was commonly employed as a void volume marker in gel filtration chromatography. Its large size prevented it from entering the pores of the chromatography beads, allowing for the determination of the column's void volume. However, researchers began to notice a peculiar phenomenon: certain proteins, contrary to their expected elution profiles, would co-elute with the Blue Dextran in the void volume. This suggested an interaction between the proteins and the Blue Dextran molecule.

Subsequent investigations revealed that it was not the dextran backbone but the covalently attached this compound F3G-A dye that was responsible for this unexpected binding. This pivotal observation sparked the realization that the dye itself could be immobilized onto a solid support to create a powerful new tool for affinity chromatography.

The serendipitous nature of this discovery is a classic example of how keen observation of anomalous results can lead to significant scientific breakthroughs. What was initially an inconvenient artifact in one technique became the foundation of another.

The "Dinucleotide Fold" Hypothesis and Early Purifications

Early investigations into the binding specificity of this compound led to the "dinucleotide fold" hypothesis. It was observed that the dye exhibited a strong affinity for enzymes that utilized nucleotide cofactors such as NAD⁺ and ATP.[1] The polycyclic aromatic structure of this compound, with its sulfonate groups, was proposed to mimic the conformation of these dinucleotides, allowing it to bind to the cofactor binding sites of enzymes.[1]

This hypothesis was elegantly explored in the seminal 1975 paper by Thompson, Cass, and Stellwagen, which established Blue Dextran-Sepharose as an affinity column specific for proteins possessing the "dinucleotide fold."[2] Their work demonstrated the purification of several nucleotide-dependent enzymes, laying a critical foundation for the rational application of this new chromatographic technique.

Simultaneously, in 1972, Böhme, Kopperschläger, Schulz, and Hofmann published a landmark paper on the use of immobilized this compound F3G-A for the affinity chromatography of phosphofructokinase, a key enzyme in glycolysis that binds ATP.[3] This research provided one of the earliest concrete examples of purifying a specific enzyme using the immobilized dye, further solidifying its potential as a powerful purification tool.

Mechanism of Interaction: Beyond the Dinucleotide Fold

While the "dinucleotide fold" hypothesis was a crucial starting point, further research revealed a more complex binding mechanism. The interaction between proteins and this compound is now understood to be a combination of:

-

Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule interact with positively charged amino acid residues on the protein surface.

-

Hydrophobic Interactions: The aromatic rings of the dye can engage in hydrophobic interactions with nonpolar pockets on the protein.

-

Hydrogen Bonding: The various nitrogen and oxygen atoms in the dye structure can participate in hydrogen bonding with the protein.

This multifaceted binding mechanism explains why this compound can bind to a broader range of proteins than just those with a classic dinucleotide fold, including serum albumin, interferons, and other signaling proteins.[4][5] The specific binding and elution conditions, such as pH and ionic strength, can be manipulated to favor certain types of interactions, allowing for a degree of selectivity in the purification process.

Key Experimental Protocols: From Immobilization to Elution

The successful application of this compound chromatography hinges on robust and reproducible experimental protocols. The foundational methods developed in the early 1970s remain relevant today.

Immobilization of this compound F3G-A on Agarose (B213101) Matrix

The most common support for this compound is agarose beads. The dye is covalently attached to the hydroxyl groups of the agarose.

Protocol based on early methods:

-

Activation of Agarose: A suspension of agarose beads (e.g., Sepharose) is activated with cyanogen (B1215507) bromide (CNBr) at an alkaline pH. This reaction forms reactive cyanate (B1221674) esters on the agarose surface.

-

Coupling of this compound: The activated agarose is then mixed with a solution of this compound F3G-A. The primary amine groups on the dye molecule react with the cyanate esters to form a stable covalent bond.

-

Washing and Blocking: The resulting Blue-Sepharose is extensively washed to remove any unbound dye. Any remaining reactive groups on the agarose are then blocked by treatment with a small amine-containing molecule, such as ethanolamine.

General Affinity Chromatography Protocol

Once the this compound-agarose matrix is prepared, it can be used for protein purification.

-

Column Packing and Equilibration: The matrix is packed into a chromatography column and equilibrated with a binding buffer at a specific pH and ionic strength.

-

Sample Application: The protein sample, dialyzed against the binding buffer, is loaded onto the column.

-

Washing: The column is washed with several column volumes of the binding buffer to remove unbound proteins.

-

Elution: The bound protein is eluted from the column. Elution can be achieved by:

-

Increasing Ionic Strength: A high concentration of salt (e.g., 1-2 M NaCl) will disrupt the electrostatic interactions between the protein and the dye.

-

Changing pH: Altering the pH can change the ionization state of amino acid residues on the protein surface, leading to its release.

-

Competitive Elution: Including the free nucleotide cofactor (e.g., ATP, NAD⁺) in the elution buffer can specifically displace the bound protein.

-

Using a Chaotropic Agent: Agents like urea (B33335) or guanidine-HCl can be used to denature the protein and release it from the matrix, although this is generally a last resort as it may inactivate the protein.

-

Quantitative Data from Seminal Purification Studies

The effectiveness of a purification technique is measured by the increase in specific activity and the overall yield of the target protein. The following tables summarize the quantitative data from the pioneering studies that established this compound chromatography as a viable purification method.

Table 1: Purification of Rabbit Muscle Phosphofructokinase using Blue Dextran-Sepharose (Adapted from Böhme et al., 1972)

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Crude Extract | 2500 | 500 | 0.2 | 100 | 1 |

| Blue Dextran-Sepharose | 25 | 250 | 10 | 50 | 50 |

Table 2: Purification of Lactate Dehydrogenase from Rabbit Muscle using Blue Dextran-Sepharose (Adapted from Thompson, Cass, and Stellwagen, 1975)

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Crude Extract | 1000 | 2000 | 2 | 100 | 1 |

| Blue Dextran-Sepharose | 10 | 1600 | 160 | 80 | 80 |

Visualizing the Discovery and Process

To better understand the logical flow of the discovery and the experimental workflow, the following diagrams are provided.

Elucidating Signaling Pathways: The Case of Interferon

The utility of this compound chromatography extends beyond simple protein purification to the dissection of complex biological processes, such as cellular signaling. Interferons, a family of signaling proteins crucial to the immune response, were among the early non-enzymatic proteins shown to bind to this compound.[5] The purification of interferons using this method was a significant step in understanding their function and the signaling cascades they initiate.

The interferon signaling pathway is a well-characterized example of how a protein, once purified, can be used to unravel a complex biological process.

The ability to obtain pure and active interferon through techniques like this compound chromatography was instrumental in identifying its cell surface receptor and elucidating the downstream Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This knowledge has been fundamental to the development of interferon-based therapies for a variety of diseases, including viral infections and multiple sclerosis.

Conclusion

The history of this compound in chromatography is a testament to the power of scientific inquiry and the unexpected paths that research can take. From a simple textile dye emerged a versatile and powerful tool that has had a lasting impact on protein chemistry and molecular biology. Its affordability, ease of use, and broad applicability have ensured its place in the modern laboratory. For researchers, scientists, and drug development professionals, understanding the origins and principles of this technique provides a valuable context for its continued application in the quest to understand and manipulate the building blocks of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Affinity chromatography of phosphofructokinase using this compound F3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blue dextran-sepharose: an affinity column for the dinucleotide fold in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of phosphofructokinase using transition-state analogue affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

Cibacron Blue 3G-A: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Cibacron Blue 3G-A, a synthetic triazine dye, continues to be a vital tool in the realms of biochemistry, drug development, and molecular biology. This technical guide provides an in-depth overview of its chemical structure, properties, and key applications, with a focus on its utility in affinity chromatography and as an enzyme inhibitor.

Chemical Structure and Properties

This compound 3G-A is an anthraquinone (B42736) derivative dye recognized for its vibrant blue color and its remarkable ability to bind to a wide array of proteins.[1][2] Its structure is characterized by an anthraquinone backbone linked to phenyl and triazine rings, adorned with multiple sulfonate groups.[3] These sulfonic acid moieties confer a net negative charge and water solubility, while the aromatic regions provide hydrophobic surfaces for interaction.[1][2]

The synthesis of this compound 3G-A originates from bromaminic acid. The process involves a three-step reaction: a copper-mediated nucleophilic substitution, followed by a nucleophilic addition to cyanuric chloride, and finally, a substitution of orthanilic acid.[3]

Below is a diagram illustrating the synthetic pathway of this compound 3G-A.

Caption: A simplified diagram of the synthesis pathway for this compound 3G-A.

Table 1: Chemical and Physical Properties of this compound 3G-A

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-4-[4-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

| Synonyms | This compound F3GA, Reactive Blue 2 | [4] |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ | |

| Molecular Weight | 774.16 g/mol | |

| Appearance | Dark blue powder | [2] |

| Solubility | Soluble in water | |

| Absorption Maximum (λmax) | 602 nm (in water) | [3] |

| Stability | Resistant to chemical and biological degradation | [3] |

Applications in Affinity Chromatography

The primary application of this compound 3G-A is in dye-ligand affinity chromatography for the purification of a wide range of proteins.[2][5] Its ability to mimic the structure of nucleotide cofactors, such as NAD⁺, NADP⁺, and ATP, allows it to bind with high affinity to the nucleotide-binding sites of many enzymes.[6][7] This "pseudo-affinity" makes it a versatile and cost-effective ligand for purifying dehydrogenases, kinases, and other nucleotide-dependent enzymes.[2][5] Additionally, its interactions are not limited to nucleotide-binding sites; it can also bind to other proteins, including serum albumin, interferons, and lipoproteins, through a combination of electrostatic and hydrophobic interactions.[5][8]

Experimental Protocol: Purification of Lactate Dehydrogenase (LDH) from Muscle Extract

This protocol provides a general outline for the purification of LDH using this compound 3G-A affinity chromatography.

Materials:

-

This compound 3G-A Sepharose (or similar agarose-based resin)

-

Chromatography column

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Wash Buffer (Homogenization Buffer)

-

Elution Buffer (Homogenization Buffer containing a competitive ligand, e.g., 1-10 mM NADH or a salt gradient, e.g., 0-1.5 M NaCl)

-

Crude muscle extract containing LDH

-

Spectrophotometer for protein and enzyme activity assays

Methodology:

-

Column Packing and Equilibration:

-

Prepare a slurry of this compound 3G-A Sepharose in Homogenization Buffer.

-

Pack the slurry into a chromatography column, allowing the resin to settle into a uniform bed.

-

Equilibrate the column by washing with 5-10 column volumes of Homogenization Buffer.[9]

-

-

Sample Loading:

-

Apply the crude muscle extract to the top of the equilibrated column.

-

Allow the sample to enter the resin bed by gravity flow or at a controlled flow rate.

-

-

Washing:

-

Wash the column with 3-10 column volumes of Homogenization Buffer to remove unbound proteins.[9]

-

Collect the flow-through and wash fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) until it returns to baseline.

-

-

Elution:

-

Elute the bound LDH from the column by applying the Elution Buffer.

-

Competitive Elution: Use a buffer containing a specific ligand like NADH that competes with this compound 3G-A for the LDH active site.[10]

-

Salt Gradient Elution: Apply a linear or step gradient of increasing salt concentration (e.g., NaCl) to disrupt the electrostatic interactions between LDH and the dye.[9]

-

-

Collect fractions throughout the elution process.

-

-

Analysis:

-

Assay the collected fractions for LDH activity and total protein concentration.

-

Pool the fractions containing the highest LDH activity.

-

Analyze the purity of the pooled fractions using SDS-PAGE.

-

Below is a graphical representation of a typical experimental workflow for protein purification using this compound 3G-A affinity chromatography.

Caption: A flowchart illustrating the key steps in protein purification via this compound 3G-A affinity chromatography.

Enzyme Inhibition

This compound 3G-A is also a well-documented inhibitor of various enzymes, often acting as a competitive inhibitor at nucleotide-binding sites.[6] This inhibitory action is a direct consequence of its structural similarity to nucleotide cofactors.

Table 2: Inhibition Constants of this compound 3G-A for Various Enzymes and Receptors

| Target | Inhibition Type | Inhibition Constant (Ki / IC₅₀) | Reference(s) |

| R46 β-lactamase | - | Ki = 1.2 µM | |

| P2Y Receptors | Antagonist | IC₅₀ = 17.4 µM | |

| P2X Receptors | Antagonist | IC₅₀ = 9.1 µM | |

| Na⁺/K⁺-ATPase | Competitive | - | [6] |

| Serine hydroxymethyltransferase | Competitive with tetrahydrofolate | - | |

| Otopetrin 1 (OTOP1) | - | IC₅₀ = 5.0 µM | |

| Glutathione S-transferase (GST) | Effective at 2-20 µM | - |

Antagonism of P2Y Receptors

P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides like ATP and ADP.[11] this compound 3G-A acts as an antagonist at several P2Y receptor subtypes, blocking the downstream signaling pathways.[12]

The diagram below illustrates the antagonistic effect of this compound 3G-A on a generic P2Y receptor signaling pathway.

Caption: A schematic of a P2Y signaling pathway and its inhibition by this compound 3G-A.

Conclusion

This compound 3G-A remains an indispensable tool for researchers in the life sciences. Its well-characterized chemical properties, coupled with its versatility in protein purification and enzyme inhibition studies, ensure its continued relevance in both fundamental and applied research. This guide provides a comprehensive overview to aid scientists and drug development professionals in leveraging the full potential of this remarkable molecule.

References

- 1. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. chondrex.com [chondrex.com]

- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]

- 5. Dye-ligand affinity chromatography: the interaction of this compound F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of (Na(+)/K(+))-ATPase by this compound 3G-A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound 3G agarose for purification of albumins and inreferons [gbiosciences.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of Cibacron Blue for Nucleotide-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cibacron Blue F3G-A, a sulfonated polyaromatic dye, has been extensively utilized in biochemical research as an affinity chromatography ligand for the purification of a wide array of proteins. Its initial popularity stemmed from its perceived specificity for enzymes possessing a dinucleotide-binding fold, a common structural motif in dehydrogenases and kinases that bind cofactors such as NAD(P)+ and ATP. However, extensive research has revealed a more complex and nuanced interaction landscape. This guide provides a comprehensive technical overview of the specificity of this compound, detailing its binding mechanisms, quantitative binding affinities for various protein classes, and the experimental protocols necessary to assess these interactions. It aims to equip researchers with the knowledge to effectively leverage this compound as a tool for protein purification and analysis while being cognizant of its broader binding profile.

The Molecular Basis of this compound-Protein Interactions

The interaction of this compound with proteins is not solely based on a simple lock-and-key mechanism with nucleotide-binding sites. Instead, it is a multifactorial process involving a combination of forces:

-

Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule readily interact with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface. This is a significant factor in the initial binding event.[1][2]

-

Hydrophobic Interactions: The large, planar aromatic ring system of this compound can engage in hydrophobic interactions with nonpolar pockets on the protein surface.[1][2]

-

Hydrogen Bonding: The various nitrogen and oxygen atoms within the dye structure can act as hydrogen bond donors and acceptors, forming specific interactions with appropriate residues on the protein.

-

Structural Mimicry: The anthraquinone (B42736) and phenyl rings of this compound can, to some extent, mimic the purine (B94841) and ribose moieties of nucleotide cofactors, allowing it to fit into the dinucleotide-binding fold of some enzymes.[3]

The relative contribution of these forces dictates the affinity and specificity of the interaction, which can be modulated by experimental conditions such as pH and ionic strength.[1]

Quantitative Analysis of Binding Affinity

The specificity of this compound can be quantitatively assessed by determining its binding affinity (dissociation constant, Kd; or inhibition constant, Ki) for various proteins. A lower Kd or Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of this compound to Nucleotide-Binding Proteins

| Protein Class | Specific Protein | Method | Binding Constant (Kd/Ki) | Reference |

| Dehydrogenases | Lactate Dehydrogenase (LDH) | Analytical Affinity Chromatography | 0.29 µM (Kd) | [4] |

| Aldehyde Dehydrogenase (ALDH) | Affinity Elution Chromatography | Specific elution with nucleosides | ||

| Kinases | cAMP-dependent Protein Kinase (Catalytic Subunit) | Enzyme Inhibition Assay | ~100 µM (dissociation constant) | |

| Phosphoglycerate Kinase | Difference Spectroscopy | Qualitative binding | [5][6] | |

| Other Nucleotide-Binding Enzymes | Cyclic Nucleotide Phosphodiesterase | Enzyme Inhibition Assay | 0.3 µM (Ki) | |

| RNA Polymerase (Azotobacter vinelandii) | Enzyme Inhibition Assay | Potent inhibitor (IC50 in µM range) | [7] |

Table 2: Binding Affinities of this compound to Non-Nucleotide-Binding Proteins

| Protein Class | Specific Protein | Method | Binding Constant (Kd/IC50) | Reference |

| Serum Albumins | Human Serum Albumin (HSA) | Isothermal Titration Calorimetry | 118 nM (Kd, high-affinity site) | |

| Human Serum Albumin (HSA) | Isothermal Titration Calorimetry | 31.20 µM (Kd, low-affinity site) | ||

| Purinergic Receptors | P2X2 Receptor | Electrophysiology | ~600-800 nM (IC50) | [8] |

| P2X4 Receptor | Electrophysiology | > 300 µM (IC50, weak antagonist) | [8] | |

| P2Y1-like Receptor | Functional Assay | 17.4 µM (IC50) | [9] | |

| P2X1 Receptor | Functional Assay | 9.1 µM (IC50) | [9] | |

| Other Proteins | Rhodanese | Analytical Affinity Chromatography | 44 µM (Kd) | [4] |

| Otopetrin 1 (OTOP1) Proton Channel | Electrophysiology | 5.0 µM (IC50) | [10] |

Analysis: The data clearly indicates that while this compound does bind to nucleotide-binding proteins, its affinity for some non-nucleotide-binding proteins, such as Human Serum Albumin and certain purinergic receptors, can be significantly higher (i.e., lower Kd/IC50 values). This underscores the importance of careful experimental design and interpretation when using this compound for protein purification or as a specific inhibitor.

Experimental Protocols

Affinity Chromatography for Protein Purification

This protocol outlines the general steps for purifying a target protein using this compound affinity chromatography.

Materials:

-

This compound-agarose resin (e.g., Blue Sepharose)

-

Chromatography column

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (e.g., Binding Buffer with 0.5 M NaCl)

-

Elution Buffer (e.g., Binding Buffer with a competitive ligand like 10 mM NAD+ or a high salt concentration like 1.5 M NaCl)

-

Protein sample in Binding Buffer

-

Spectrophotometer or protein assay reagents

Procedure:

-

Column Packing: Gently pack the this compound-agarose resin into the chromatography column, avoiding air bubbles.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Apply the protein sample to the top of the column and allow it to enter the resin bed.

-

Binding: Incubate the sample with the resin for a sufficient time to allow for binding of the target protein. This can be done by stopping the flow for a period (e.g., 30-60 minutes).

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elution: Elute the bound target protein using the Elution Buffer.

-

Specific Elution: Use a buffer containing a competitive ligand (e.g., the enzyme's natural cofactor) to specifically displace the target protein.

-

Non-specific Elution: Use a high salt concentration or a change in pH to disrupt the electrostatic and hydrophobic interactions between the protein and the dye.

-

-

Fraction Collection: Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE, enzyme assays, or other appropriate methods.

-

Regeneration: Regenerate the column by washing with a high salt buffer followed by the Binding Buffer for future use.

Difference Spectroscopy to Determine Binding Affinity

Difference spectroscopy can be used to monitor the binding of this compound to a protein, as the dye's absorption spectrum often shifts upon binding.

Materials:

-

Dual-beam spectrophotometer

-

Matched quartz cuvettes

-

Purified protein solution of known concentration

-

This compound stock solution of known concentration

-

Appropriate buffer

Procedure:

-

Baseline Correction: Record a baseline spectrum with buffer in both the sample and reference cuvettes.

-

Initial Spectra:

-

In the sample cuvette , place the protein solution.

-

In the reference cuvette , place the same concentration of protein solution.

-

-

Titration:

-

Add a small, known volume of the this compound stock solution to the sample cuvette .

-

Add the same volume of buffer to the reference cuvette to correct for dilution.

-

-

Spectrum Recording: Gently mix the contents of the sample cuvette and record the difference spectrum after the signal stabilizes. The difference spectrum is the absorbance of the (protein + dye) mixture minus the absorbance of the protein and dye in separate cuvettes (the latter is achieved by having protein in the reference beam and measuring the dye's spectrum separately and subtracting). A more practical approach is to place protein and dye in the sample cuvette and only protein in the reference cuvette. The resulting spectrum is then corrected for the absorbance of the free dye.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: Plot the change in absorbance at the wavelength of maximal difference (ΔA) against the concentration of this compound. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).[5]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified protein solution, dialyzed against the final buffer

-

This compound solution, prepared in the same dialysis buffer

-

Degassing station

Procedure:

-

Sample Preparation: Prepare the protein and this compound solutions in the same, thoroughly degassed buffer. The concentration of the ligand (in the syringe) should typically be 10-20 times higher than the concentration of the macromolecule (in the cell).

-

Instrument Setup: Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Loading:

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections of the this compound solution into the protein solution. The instrument will measure the heat change after each injection.

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the stoichiometry (n), binding affinity (Ka, from which Kd can be calculated), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Visualizations

Signaling Pathway: Inhibition of Purinergic Signaling by this compound

Caption: Inhibition of P2Y receptor-mediated purinergic signaling by this compound.

Experimental Workflow: Identification of Nucleotide-Binding Proteins

Caption: Workflow for identifying nucleotide-binding proteins using this compound.

Conclusion and Recommendations

This compound F3G-A remains a valuable and cost-effective tool for the purification of nucleotide-binding proteins. Its utility, however, is predicated on a thorough understanding of its binding characteristics. The dye's interaction with proteins is a complex interplay of electrostatic, hydrophobic, and structural mimicry forces, leading to significant binding to a variety of proteins beyond those with a dinucleotide fold.

For researchers in drug development and protein science, it is crucial to:

-

Empirically Validate Specificity: Do not assume that a protein purified using this compound is a nucleotide-binding protein without further experimental validation.

-

Optimize Binding and Elution Conditions: Manipulating pH and ionic strength can significantly improve the specificity of the interaction. Specific elution with a competing nucleotide is highly recommended to increase the purity of the target protein.

-

Employ Orthogonal Techniques: Combine this compound affinity chromatography with other purification methods (e.g., ion exchange, size exclusion chromatography) to achieve high purity.

-

Utilize Quantitative Binding Assays: Techniques like ITC and difference spectroscopy are invaluable for characterizing the interaction of this compound with a protein of interest, providing crucial data for interpreting its biological effects.

By adhering to these principles, researchers can effectively harness the capabilities of this compound while avoiding potential pitfalls associated with its promiscuous binding behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Dye-ligand affinity chromatography: the interaction of this compound F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of specific interactions of coenzymes, regulatory nucleotides and this compound with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of this compound F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of this compound F3GA to proteins containing the dinucleotide fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Azotobacter vinelandii RNA polymerase by this compound F3GA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound allosterically modulates the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. This compound 3G-A is a novel inhibitor of Otopetrin 1 (OTOP1), a proton channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrophobic and Electrostatic Interactions of Cibacron Blue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the interaction of Cibacron Blue with proteins, focusing on the interplay of hydrophobic and electrostatic forces. It is designed to be a valuable resource for researchers and professionals involved in protein purification, enzyme kinetics, and drug development.

Introduction: The Versatile Nature of this compound

This compound F3G-A is a synthetically produced, sulfonated polyaromatic dye.[1] While initially developed for the textile industry, its unique structural properties have made it an invaluable tool in biochemical and pharmaceutical research.[1][2] The dye's ability to bind to a wide range of proteins, including kinases, dehydrogenases, and serum albumin, stems from its structural mimicry of nucleotide cofactors such as NAD+ and ATP.[1][2][3] This interaction is not mediated by a single force but rather a complex combination of hydrophobic, electrostatic, hydrogen-bonding, and charge-transfer interactions.[2]

The core of the this compound molecule consists of multiple aromatic rings, which contribute to its hydrophobicity.[2] These aromatic regions can engage in favorable hydrophobic interactions with nonpolar pockets on the surface of proteins. Complementing this is the presence of multiple sulfonic acid groups, which are negatively charged at physiological pH. These anionic groups drive strong electrostatic interactions with positively charged residues, such as lysine (B10760008) and arginine, within protein binding sites.[2] The interplay of these forces is highly dependent on the experimental conditions, particularly pH and ionic strength.[4]

Quantitative Analysis of this compound-Protein Interactions

The binding affinity of this compound for various proteins can be quantified using techniques such as Isothermal Titration Calorimetry (ITC) and enzyme inhibition assays. ITC provides a complete thermodynamic profile of the interaction, including the dissociation constant (K D ), enthalpy change (ΔH), and entropy change (ΔS). Enzyme inhibition assays yield the inhibition constant (K i ), which is a measure of the inhibitor's potency.

Below is a summary of quantitative data for the interaction of this compound with several representative proteins.

| Protein | Method | Ligand | K D / K i | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |

| Human Serum Albumin (HSA) - High Affinity Site | ITC | This compound F3G-A | 118 ± 107 nM | -6.47 ± 0.44 | -2.98 | 2.43 ± 0.50 | [5] |

| Human Serum Albumin (HSA) - Low Affinity Site | ITC | This compound F3G-A | 31.20 ± 18.40 µM | -5.03 ± 0.0386 | -1.12 | 4.61 ± 0.90 | [5] |

| Cyclic Nucleotide Phosphodiesterase | Enzyme Inhibition | This compound 3G-A | 0.3 µM | Not Reported | Not Reported | Not Reported | [5] |

| Lactate (B86563) Dehydrogenase | Enzyme Inhibition | This compound 3G-A | Not explicitly stated, but competitive inhibition observed | Not Reported | Not Reported | Not Reported | [5] |

Experimental Protocols

Affinity Chromatography

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand, in this case, this compound.

Methodology:

-

Matrix Preparation: this compound is covalently attached to an inert matrix, commonly agarose (B213101) or sepharose beads.

-

Column Packing and Equilibration: The this compound-agarose resin is packed into a column and equilibrated with a binding buffer at a specific pH and ionic strength to promote the desired protein-dye interactions.

-

Sample Application: The protein solution is loaded onto the column. The target protein binds to the immobilized this compound, while other proteins with weak or no affinity pass through.

-

Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.

-

Elution: The bound protein is eluted from the column by changing the buffer conditions to disrupt the protein-dye interaction. This can be achieved by:

-

Increasing the ionic strength (e.g., with a high concentration of NaCl) to disrupt electrostatic interactions.

-

Changing the pH to alter the ionization state of the protein and/or the dye.

-

Introducing a competing ligand (e.g., a nucleotide cofactor like ATP or NADH) that has a higher affinity for the protein's binding site.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (protein). This allows for the determination of the binding affinity, enthalpy, entropy, and stoichiometry of the interaction in a single experiment.

Methodology:

-

Sample Preparation: The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the protein solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection. An exothermic reaction (heat is released) results in a downward peak, while an endothermic reaction (heat is absorbed) results in an upward peak.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (K D , ΔH, ΔS, and n).

UV-Vis Difference Spectroscopy

UV-Vis difference spectroscopy can be used to monitor the binding of this compound to a protein by observing changes in the dye's absorption spectrum upon interaction.

Methodology:

-

Reference Spectrum: A baseline spectrum of the protein in a suitable buffer is recorded.

-

Titration: Aliquots of a concentrated this compound solution are incrementally added to the protein solution in the cuvette. After each addition, the solution is allowed to equilibrate, and a new absorption spectrum is recorded.

-

Difference Spectra: The initial protein spectrum is subtracted from each subsequent spectrum to obtain a series of difference spectra that show the changes in absorbance due to the binding of this compound.

-

Data Analysis: The change in absorbance at a specific wavelength (where the change is maximal) is plotted against the concentration of this compound. This binding curve can then be analyzed to determine the dissociation constant (K D ) and stoichiometry of the interaction.

Visualizations of Interactions and Workflows

Molecular Interactions of this compound

The following diagram illustrates the key molecular features of this compound and the types of interactions it forms with proteins.

Caption: Key molecular interactions of this compound with a protein binding site.

Experimental Workflow for Affinity Chromatography

This diagram outlines the major steps involved in purifying a protein using this compound affinity chromatography.

Caption: Workflow for protein purification by this compound affinity chromatography.

This compound as a Purinergic Receptor Antagonist

While not a direct participant in intracellular signaling cascades, this compound and its derivatives can act as antagonists of P2Y purinergic receptors, thereby influencing signaling pathways initiated by extracellular nucleotides like ATP.

Caption: this compound antagonism of P2Y purinergic receptor signaling.

References

- 1. Characterization of specific interactions of coenzymes, regulatory nucleotides and this compound with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal titration calorimetry binding properties of this compound F3GA in complex with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of this compound F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The feasibility of determining kinetic constants from isothermal titration calorimetry data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The specific interaction of Cibacron and related dyes with cyclic nucleotide phosphodiesterase and lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Blue Ligand: A Technical Guide to Enzyme Purification with Cibacron Blue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Cibacron Blue F3G-A, a synthetic triazine dye, as a powerful and versatile ligand in affinity chromatography for enzyme purification. Renowned for its cost-effectiveness, stability, and high protein-binding capacity, this compound has become an indispensable tool in both laboratory-scale research and industrial bioprocessing. This document provides a comprehensive overview of its mechanism of action, a survey of its applications with quantitative data, detailed experimental protocols, and visual representations of key processes.

The Principle of this compound Affinity Chromatography

This compound F3G-A is a sulfonated polyaromatic dye that exhibits a remarkable affinity for a wide range of proteins, particularly enzymes that utilize nucleotide cofactors such as NAD+, NADP+, and ATP.[1] Its ability to bind proteins is not based on a single interaction but rather a combination of forces, including:

-

Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule interact with positively charged amino acid residues on the protein surface.[1]

-

Hydrophobic Interactions: The multiple aromatic rings of the dye provide a hydrophobic surface that can interact with nonpolar regions of the protein.[1]

-

Hydrogen Bonding: Various functional groups on the dye can participate in hydrogen bonding with the protein.

-

Pseudo-affinity: The structure of this compound mimics the conformation of nucleotide cofactors, allowing it to bind with a high degree of specificity to the nucleotide-binding sites of many enzymes, such as dehydrogenases and kinases.

This multifaceted binding mechanism allows for a broad range of applications, from the specific purification of nucleotide-dependent enzymes to the more general fractionation of protein mixtures.[2]

Applications in Enzyme Purification

This compound affinity chromatography is a widely employed technique for the purification of a diverse array of enzymes. Its versatility makes it a valuable step in many purification strategies, often providing significant enrichment in a single step.

Classes of Enzymes Purified

A variety of enzyme classes have been successfully purified using this compound, including:

-

Dehydrogenases: Enzymes that catalyze oxidation-reduction reactions involving NAD(P)+/NAD(P)H.[1]

-

Kinases: Enzymes that catalyze the transfer of phosphate (B84403) groups, often from ATP.[1]

-

Lipases: Enzymes that catalyze the hydrolysis of fats.

-

Restriction Endonucleases: Enzymes that cleave DNA at specific recognition sites.

-

tRNA Synthetases: Enzymes that attach the correct amino acid onto its corresponding tRNA.

Beyond enzymes, this method is also extensively used for the purification of other proteins like serum albumin, interferons, and blood coagulation factors.[1][3]

Quantitative Data on Enzyme Purification

The effectiveness of a purification step is typically evaluated by the purification fold and the recovery yield. The following table summarizes quantitative data from several studies that have utilized this compound affinity chromatography for enzyme purification.

| Enzyme | Source | Purification Fold | Recovery (%) | Reference(s) |

| Lactate Dehydrogenase | Chicken Muscle | 57 | 0.6 | [4] |

| Protein Kinase (pK90/Tlk1) | Human HL-60 Cells | - | - | [5] |

Note: The purification fold and recovery can vary significantly depending on the source of the enzyme, the initial purity of the sample, and the specific chromatographic conditions used.

Experimental Protocols

This section provides a generalized, step-by-step protocol for enzyme purification using a this compound affinity column. It is essential to optimize buffer conditions, pH, and elution strategy for each specific enzyme.

Materials

-

This compound Sepharose (or similar agarose-based resin)

-

Chromatography column

-

Peristaltic pump and tubing

-

Fraction collector

-

UV spectrophotometer

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (typically the same as the equilibration buffer)

-

Elution Buffers:

-

High salt (e.g., Equilibration Buffer + 1.5 M NaCl)

-

Cofactor (e.g., Equilibration Buffer + 5-10 mM NAD+, NADH, ATP)[6]

-

pH shift (e.g., a buffer with a higher or lower pH that disrupts binding)

-

-

Regeneration Solution (e.g., 2 M Guanidine (B92328) HCl or 1.5 M NaSCN, followed by high and low pH washes)[7]

-

Crude or partially purified enzyme sample

Column Packing and Equilibration

-

Resin Preparation: If using a lyophilized resin, rehydrate it in an appropriate buffer as per the manufacturer's instructions. For pre-swollen resin, decant the storage solution.

-

Slurry Preparation: Create a slurry of the resin in the Equilibration Buffer (typically 50-75% resin to buffer ratio).

-

Column Packing: Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles. Allow the resin to settle, and then start the flow of Equilibration Buffer through the column to achieve a packed bed.

-

Equilibration: Wash the packed column with 5-10 column volumes of Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer entering the column.

Sample Application

-

Sample Preparation: Ensure the enzyme sample is in a buffer compatible with the Equilibration Buffer. This may require dialysis or buffer exchange. The sample should be clarified by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.[7]

-

Loading: Apply the prepared sample to the top of the equilibrated column at a low flow rate to allow for maximum binding of the target enzyme to the resin.

Washing

-

Wash Step: After loading the entire sample, wash the column with 5-10 column volumes of Wash Buffer.

-

Monitoring: Monitor the absorbance of the effluent at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been washed from the column.

Elution

The elution strategy is critical and depends on the nature of the interaction between the enzyme and the this compound ligand.

-

Salt Gradient/Step Elution: This is a common method where the ionic strength of the buffer is increased to disrupt electrostatic interactions. A linear gradient of increasing salt concentration (e.g., 0-1.5 M NaCl) or a step to a high salt concentration can be used.

-

Cofactor Elution: For enzymes that bind to this compound at their nucleotide-binding site, elution can be achieved by including a competing cofactor (e.g., NAD+, ATP) in the elution buffer.[6] This often results in a more specific elution of the target enzyme.

-

pH Elution: Changing the pH of the elution buffer can alter the charge of the protein and/or the ligand, leading to the elution of the bound protein.

-

Chaotropic Agents: In cases of very strong binding, chaotropic agents like urea (B33335) or guanidine hydrochloride can be used for elution, although these may denature the enzyme.

Collect fractions throughout the elution process and assay them for enzyme activity and protein concentration.

Column Regeneration

Proper regeneration is crucial for the reuse of the this compound column.

-

High Salt Wash: Wash the column with a high concentration of salt (e.g., 2 M NaCl) to remove any remaining proteins.

-

Chaotropic Agent Wash (Optional): For strongly bound proteins, a wash with 2 M guanidine HCl or 1.5 M NaSCN can be used.[7]

-

High and Low pH Washes: Cycle between a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).

-

Re-equilibration: Wash the column extensively with the Equilibration Buffer until the pH and conductivity are back to the starting conditions.

-

Storage: For long-term storage, the column should be stored in a buffer containing an antimicrobial agent (e.g., 20% ethanol) at 4°C.[8]

Visualizing the Process

Workflow of Enzyme Purification

The following diagram illustrates the typical workflow for enzyme purification using this compound affinity chromatography.

Binding Interactions of this compound

This diagram illustrates the key molecular interactions that contribute to the binding of an enzyme to the this compound ligand.

Conclusion

This compound affinity chromatography remains a cornerstone technique in the field of enzyme purification. Its versatility, robustness, and cost-effectiveness ensure its continued relevance for researchers and professionals in drug development and biotechnology. The ability to tailor binding and elution conditions allows for its application in a wide range of purification strategies, from the initial capture of a target enzyme to a high-resolution polishing step. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of this "blue ligand" for their specific purification challenges.

References

- 1. agscientific.com [agscientific.com]

- 2. A general method for fractionation of plasma proteins. Dye-ligand affinity chromatography on immobilized this compound F3-GA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. scribd.com [scribd.com]

- 5. Purification and identification of a protein kinase activity modulated by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. bio-rad.com [bio-rad.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

The Researcher's Guide to Cibacron Blue: A Pseudo-Affinity Ligand for Protein Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cibacron Blue F3G-A, a sulfonated polyaromatic blue dye, has transcended its origins in the textile industry to become a powerful and versatile tool in the realm of protein purification.[1] Its enduring popularity in affinity chromatography stems from its remarkable ability to bind a wide array of proteins, acting as a pseudo-affinity ligand.[2] This technical guide provides a comprehensive overview of this compound's core principles, practical applications, and detailed experimental protocols to empower researchers in leveraging this ligand for their purification needs.

Initially, the interaction between this compound and proteins was thought to be highly specific for enzymes possessing a "dinucleotide fold," a common structural motif in nucleotide-binding proteins.[1] While it does exhibit a strong affinity for many dehydrogenases, kinases, and other nucleotide-dependent enzymes, its utility extends to a much broader range of proteins, including serum albumin, interferons, and lipoproteins.[3][4] This broader specificity has led to its classification as a "pseudo-affinity" ligand, capable of interacting with proteins through a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.[2]

The affordability, ease of immobilization, and high protein-binding capacity of this compound make it an attractive choice for both small-scale laboratory purifications and large-scale industrial processes.[2] This guide will delve into the intricacies of its mechanism, provide quantitative data on its binding capacities, and offer detailed protocols for its effective use.

Mechanism of Action: A Multi-Faceted Interaction

The binding of proteins to immobilized this compound is a complex interplay of various molecular forces, rather than a simple lock-and-key interaction. This multi-modal binding is the key to its broad applicability. The primary forces at play are:

-

Electrostatic Interactions: The sulfonated aromatic rings of the this compound molecule are negatively charged at neutral pH. These can form strong ionic bonds with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface.[2]

-

Hydrophobic Interactions: The extensive aromatic regions of the dye molecule provide a hydrophobic surface that can interact with nonpolar patches on a protein.[2]

-

Hydrogen Bonding: The various nitrogen and oxygen atoms within the this compound structure can act as hydrogen bond donors or acceptors, forming specific interactions with polar amino acid side chains.

-

Structural Mimicry: For nucleotide-binding enzymes, the dye's structure can mimic the conformation of cofactors like NAD+ (Nicotinamide adenine (B156593) dinucleotide), allowing it to bind with higher affinity to the cofactor binding site.[1]

The relative contribution of these forces depends on the specific protein and the experimental conditions, such as pH and ionic strength. By manipulating these parameters, researchers can fine-tune the binding and elution of their target protein, achieving significant purification in a single step.

Quantitative Data: Binding Capacities and Elution Conditions

The binding capacity of this compound resins can vary depending on the support matrix, the density of the immobilized dye, and the specific protein being purified. The following tables summarize typical binding capacities and common elution conditions for various proteins.

| Protein Target | Matrix | Binding Capacity (mg/mL of resin) | Elution Conditions | Reference(s) |

| Human Serum Albumin | Sepharose 6 Fast Flow | > 18 | 1.5 M KCl or 2 M NaCl in binding buffer | |

| Human Serum Albumin | Affi-Gel Blue | > 11 | 1.4 M NaCl or 2 M Guanidine HCl | [5] |

| Lactate (B86563) Dehydrogenase | This compound 3GA-agarose | Not specified | 0.25 M NaCl or 5 mM NADH | [6] |

| General Proteins | Immobilized Dyes | Can exceed 20 | High salt, pH shift, specific cofactor | [4] |

Table 1: Binding Capacities of this compound Resins for Various Proteins

| Elution Method | Reagent/Condition | Typical Concentration Range | Mechanism of Action |

| Ionic Strength Gradient | NaCl, KCl | 0.1 - 2.0 M | Disrupts electrostatic interactions |

| pH Shift | Buffers with higher or lower pH | pH > pI of protein | Alters the net charge of the protein, reducing electrostatic binding |

| Specific Elution | NAD+, NADH, ATP | 5 - 50 mM | Competitive binding to the active site of nucleotide-dependent enzymes |

| Chaotropic Agents | Urea, Guanidine HCl | 0.5 - 6.0 M | Disrupts hydrophobic interactions and hydrogen bonds |

| Detergents | Triton X-100, Ethylene Glycol | 0.1 - 2.0% | Disrupts hydrophobic interactions |

Table 2: Common Elution Strategies for this compound Affinity Chromatography [4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for protein purification using this compound affinity chromatography. These should be optimized for each specific application.

Protocol 1: General Protein Purification using a Pre-packed this compound Column

This protocol is a starting point for the purification of a target protein from a clarified cell lysate or other protein solution.

1. Column Equilibration:

- Equilibrate the pre-packed column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).[4] The choice of buffer will depend on the stability and isoelectric point (pI) of the target protein. For proteins that bind via ionic interactions, a low ionic strength buffer is recommended.[1]

2. Sample Preparation and Application:

- Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.

- Exchange the sample buffer with the binding buffer using dialysis or a desalting column.

- Apply the prepared sample to the equilibrated column at a flow rate recommended by the manufacturer.